4-Oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}-2-butenoic acid
Description
Properties
IUPAC Name |
(E)-4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)but-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c17-13(7-8-14(18)19)15-11-3-5-12(6-4-11)22(20,21)16-9-1-2-10-16/h3-8H,1-2,9-10H2,(H,15,17)(H,18,19)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCLSMGDZDOYEU-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788627 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}-2-butenoic acid can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions. This method provides the desired product in moderate to excellent yields, depending on the nature of the methyl ketone substituent. For aryl derivatives, tosic acid is used, while aliphatic substrates react best with pyrrolidine and acetic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary, but they typically involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}-2-butenoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}-2-butenoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physicochemical Properties
The target compound’s structural analogs differ primarily in the substituents on the phenylamino group. Key examples include:
Key Observations :
- Electron Effects: The pyrrolidinylsulfonyl group in the target compound increases acidity at the α,β-unsaturated carbonyl, enhancing reactivity toward nucleophiles compared to methyl or propionylamino analogs .
- Solubility: The cyclic amine (pyrrolidine) may improve aqueous solubility relative to non-polar substituents like methyl, though the sulfonyl group could reduce lipophilicity .
- Steric Hindrance : The bulkier pyrrolidinylsulfonyl group may limit access to certain enzyme active sites compared to smaller substituents .
Anti-Inflammatory and Analgesic Potential
- PBA (): Demonstrates dose-dependent inhibition of peptidylglycine α-monooxygenase (PAM), reducing amidated neuropeptides like substance P. At 500 mg/kg, it achieves 67% edema inhibition in rats .
- Target Compound: The pyrrolidinylsulfonyl group may enhance PAM binding affinity due to stronger electron-withdrawing effects, though steric bulk could offset this advantage.
Biochemical Reactivity
- Methylanilino Analog (): Used as a biochemical reagent, likely due to its balanced polarity and stability. Its methyl group may facilitate hydrophobic interactions in assays .
- Propionylamino Analog (): The flexible acyl chain could improve membrane permeability, making it suitable for in vivo applications .
Biological Activity
4-Oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}-2-butenoic acid is a complex organic compound with the molecular formula . This compound features a unique structure that includes a pyrrolidinylsulfonyl group attached to a phenyl ring and an amino group linked to a butenoic acid backbone. Its diverse chemical properties make it a subject of interest in various scientific fields, particularly in biological activity studies.
Structure and Composition
- Molecular Formula :
- CAS Number : 315672-93-6
- Molecular Weight : 316.35 g/mol
Solubility
The solubility of this compound in aqueous solutions is reported to be over 48.7 µg/mL at pH 7.4, which is significant for its biological applications .
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It has been studied for its potential role as an enzyme inhibitor and receptor modulator, which can lead to various therapeutic effects.
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibition properties, particularly affecting pathways involved in disease processes. For instance, its potential as an inhibitor of serine proteases has been noted, which could have implications for treating conditions like thrombosis or inflammation.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Anticancer Activity : A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Receptor Binding Studies : Binding affinity assays indicated that the compound interacts with specific receptors involved in cellular signaling pathways, which could influence processes such as cell proliferation and apoptosis.
- Animal Model Research : In vivo studies using animal models have shown promising results regarding the compound's efficacy in reducing tumor growth and improving survival rates when used in conjunction with other therapeutic agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Oxo-4-phenyl-2-butenoic acid | Simpler structure without pyrrolidinylsulfonyl group | Moderate enzyme inhibition |
| 4-Oxo-4-((1-phenylethyl)amino)-2-butenoic acid | Different substituent on the amino group | Lower activity compared to target compound |
The unique functional groups present in this compound confer distinct biological properties that enhance its efficacy compared to structurally similar compounds.
Q & A
Q. Table 1: Representative Synthesis Data for Analogous Compounds
| Starting Material | Reaction Type | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| (E)-4-aryl-4-oxo-2-butenoic acid | Michael addition | 45–63 | >99.5% |
Advanced: How can molecular docking studies predict the biological targets of this compound?
Answer:
AutoDock Vina is recommended for docking due to its speed and accuracy :
Preparation :
- Optimize the compound’s 3D structure (e.g., Gaussian09 for DFT minimization).
- Retrieve target protein structures (e.g., kinases, sulfotransferases) from the PDB.
Grid Setup : Define binding pockets using residues critical for catalysis (e.g., ATP-binding sites).
Docking Parameters :
- Exhaustiveness: 8–12 to balance accuracy and computational cost .
- Cluster results by RMSD (<2.0 Å threshold).
Validation : Compare predicted poses with co-crystallized ligands (e.g., RMSD <2.0 Å).
Note : The pyrrolidinylsulfonyl group may engage in hydrogen bonding with Arg/Lys residues, while the α,β-unsaturated carbonyl could act as a Michael acceptor .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
Focus on modifying key regions:
- Pyrrolidinylsulfonyl group : Replace with other sulfonamides (e.g., piperidine, morpholine) to probe steric/electronic effects .
- α,β-unsaturated carbonyl : Test substituents on the phenyl ring (e.g., electron-withdrawing groups like -CF₃) to enhance electrophilicity .
Q. Assays :
- Enzyme inhibition : Measure IC₅₀ against sulfotransferases or kinases.
- Cellular assays : Test antiproliferative activity (e.g., MTT assay in cancer cell lines) .
Q. Table 2: SAR Design Framework
| Region Modified | Biological Assay | Key Metrics |
|---|---|---|
| Sulfonamide moiety | Enzymatic inhibition (IC₅₀) | Binding affinity |
| Aryl substituents | Cell viability (MTT) | Selectivity index |
Basic: What analytical techniques resolve contradictions in reported bioactivity data?
Answer:
Discrepancies often arise from purity issues or assay variability . Mitigate via:
- Orthogonal assays : Confirm enzyme inhibition with both fluorescence-based and radiometric assays.
- Metabolite profiling : Use LC-MS to rule out degradation products .
- Dose-response curves : Ensure IC₅₀ values are reproducible across ≥3 independent experiments.
Example : If a compound shows high in vitro activity but poor cellular efficacy, assess membrane permeability (e.g., PAMPA assay) .
Advanced: How to optimize reaction conditions for scale-up synthesis?
Answer:
- Solvent selection : Replace DMF (high boiling point) with acetonitrile for easier removal .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve yields.
- Process monitoring : Use in-situ FTIR to track reaction progress and minimize byproducts .
Q. Critical parameters :
- Temperature control (<60°C to prevent ketone decomposition).
- Purification via recrystallization (e.g., ethanol/water mixtures) .
Advanced: What computational methods validate the compound’s mechanism of action?
Answer:
- MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD <3.0 Å).
- QM/MM Calculations : Model covalent adduct formation (e.g., with cysteine residues via Michael addition) .
- Free Energy Perturbation (FEP) : Predict binding affinity changes for SAR-guided analogs .
Validation : Compare computational ΔG values with experimental Kd (e.g., ITC or SPR) .
Basic: How to handle stability issues during storage?
Answer:
- Lyophilization : Store as a lyophilized powder under argon at −80°C.
- Degradation pathways : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks). Use HPLC to detect hydrolysis of the α,β-unsaturated carbonyl .
Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to prevent radical-mediated degradation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
